Isopropyl Acetate-d10

Description

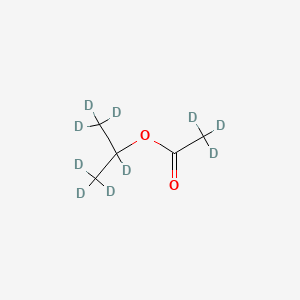

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

112.19 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |

InChI Key |

JMMWKPVZQRWMSS-LSURFNHSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isopropyl Acetate-d10 in Analytical Chemistry and Drug Development

Executive Summary

Isopropyl Acetate-d10 (CAS 1398065-53-6) is the fully deuterated isotopologue of isopropyl acetate, a common solvent and reagent in pharmaceutical manufacturing. Unlike its non-deuterated counterpart, which serves primarily as a process solvent, the d10 variant is a high-value analytical tool. Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it functions as an internal standard for the precise quantification of residual solvents in Active Pharmaceutical Ingredients (APIs).

By introducing a mass shift of +10 Da, this compound allows analysts to differentiate the standard from the analyte (native isopropyl acetate) while maintaining near-identical chromatographic behavior. This guide details the physicochemical specifications, synthesis logic, and validated experimental protocols for its application in regulated drug development environments.

Physical Properties & Specifications

The substitution of protium (

Table 1: Comparative Specifications (Native vs. Deuterated)

| Property | Isopropyl Acetate (Native) | This compound | Impact on Protocol |

| CAS Number | 108-21-4 | 1398065-53-6 | Unique identifier for regulatory filing. |

| Formula | Mass shift for MS detection. | ||

| Molecular Weight | 102.13 g/mol | 112.19 g/mol | Critical: Must adjust stoichiometry by ~9.8%. |

| Density (20°C) | 0.872 g/mL | 0.90 ± 0.02 g/mL | Volume-based pipetting requires density correction. |

| Boiling Point | 88.6°C | 88.6 ± 1.0°C | Co-elution in GC is maintained (ideal for IS). |

| Isotopic Enrichment | N/A | ≥ 99 atom % D | Prevents "cross-talk" in MS quantification channels. |

| Flash Point | 4°C (Closed Cup) | ~4°C | Highly Flammable – Requires Class 1 Div 1 handling. |

| Solubility | ~3.1 g/100mL ( | Similar | Hydrophobic extraction efficiency is identical. |

Senior Scientist Note: The density increase in the d10 variant is significant (~3%). When preparing stock solutions by volume, failure to account for this density difference will result in a systematic concentration error of ~3%, which is unacceptable in GMP environments. Always prepare primary standards gravimetrically.

Synthesis & Manufacturing Logic

Understanding the synthesis of this compound is crucial for troubleshooting impurity profiles. It is typically produced via Fischer Esterification using fully deuterated precursors.

Reaction Pathway

Impurity Analysis

-

Protium Scrambling: If the reaction environment is not strictly anhydrous or if non-deuterated catalysts are used without conditioning, H/D exchange can occur at the alpha-carbon position.

-

Incomplete Deuteration: Presence of d9 or d8 isotopologues. In Mass Spectrometry, a d9 impurity (mass M+9) can interfere if the mass resolution is low or if the fragmentation pattern overlaps with the analyte's M+1 or M+2 isotopes.

-

Quality Control: High-purity grades (≥99% D) are required to ensure the "M+10" peak is the dominant species, providing a clean baseline for quantification.

Experimental Protocol: GC-MS Quantification of Residual Solvents

The most critical application of this compound is as an Internal Standard (IS) for USP <467> Residual Solvents testing. This protocol utilizes the "Isotope Dilution" technique to negate matrix effects.

Rationale

In complex drug matrices, the extraction efficiency of residual solvents can vary. By adding a known amount of d10-IS, any loss during extraction or variation in GC injection volume affects both the analyte and the IS equally. The ratio of their signals remains constant, ensuring accuracy.

Workflow Visualization

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for residual solvent analysis.

Step-by-Step Methodology

1. Internal Standard Stock Preparation:

-

Weigh exactly 50.0 mg of this compound into a 50 mL volumetric flask.

-

Dilute to volume with DMSO-d6 or high-purity DMSO (depending on cost constraints; DMSO is the standard solvent for USP <467>).

2. Sample Preparation:

-

Weigh 100 mg of the Drug Substance (API) into a 20 mL headspace vial.

-

Add 5.0 mL of DMSO.[1]

-

Add 50 µL of the this compound Stock Solution.

-

Seal immediately with a PTFE-lined crimp cap.

3. GC-MS Parameters (Agilent 8890/5977 or equivalent):

-

Column: DB-624 (30m x 0.32mm x 1.8µm).

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven: 40°C (hold 5 min) → 200°C at 20°C/min.

-

Inlet: Split ratio 10:1, 200°C.

-

MS Acquisition (SIM Mode):

-

Analyte (d0): Monitor m/z 43 (Quant) and 87 (Qual).

-

Internal Standard (d10): Monitor m/z 46 (Quant) and 93 (Qual).

-

Note: The shift from 43 (

) to 46 (

-

4. Calculation:

Applications in Drug Metabolism (DMPK)

Beyond analytical chemistry, this compound serves as a probe in metabolic stability studies.

Metabolic Tracing Pathway

Esterases in plasma and liver microsomes rapidly hydrolyze isopropyl acetate. Using the d10 variant allows researchers to track the metabolic fate of the two resulting moieties independently:

-

Acetic Acid-d4: Enters the Acetyl-CoA pool.

-

Isopropanol-d8: Oxidized to Acetone-d6 by Alcohol Dehydrogenase (ADH).

This is particularly useful when studying the Kinetic Isotope Effect (KIE) on ester hydrolysis rates. If the C-O bond cleavage is the rate-determining step, the d10 variant may show a slower hydrolysis rate (

Safety & Handling Specifications

-

Flammability: this compound is a Class IB Flammable Liquid . Vapor can travel to ignition sources and flash back. Store in an explosion-proof cabinet.

-

Hygroscopicity: Deuterated esters are prone to hydrolysis if exposed to atmospheric moisture.

-

Storage: Store under inert gas (Argon or Nitrogen) at 2-8°C.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of ambient moisture, which introduces H2O and degrades isotopic purity.

-

-

Chemical Compatibility: Incompatible with strong oxidizing agents and strong bases (which accelerate hydrolysis).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131668186, this compound. Retrieved from [Link]

-

United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. (Standard regulatory framework for GC-MS analysis).[3]

- Cheng, C. et al. (2011).Validation of a Headspace GC-MS Method for the Determination of Residual Solvents in Pharmaceuticals. Journal of Chromatographic Science.

-

European Medicines Agency (ICH Q3C). Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Sources

Isopropyl Acetate-d10 CAS number and molecular formula

Technical Monograph: Isopropyl Acetate-d10 CAS: 1398065-53-6 | Formula: C₅D₁₀O₂[1][2]

Executive Summary

This compound is the fully deuterated isotopologue of isopropyl acetate, a critical solvent and reagent in pharmaceutical research. Characterized by the replacement of all ten proteium (¹H) atoms with deuterium (²H), this compound serves as a high-fidelity internal standard in mass spectrometry (LC-MS/GC-MS) and a "silent" solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility in drug development lies in its ability to mitigate matrix effects during bioanalysis and probe metabolic stability via the Kinetic Isotope Effect (KIE).

Part 1: Chemical Identity & Physicochemical Profile

The complete deuteration of the molecule alters its physical mass and vibrational modes without significantly perturbing its steric or electronic properties, making it an ideal chemical mimic for quantitative analysis.

Core Identity Data

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Synonyms | Acetic acid-d3, 1-methylethyl-d7 ester; 2-Propyl acetate-d10 |

| CAS Number | 1398065-53-6 |

| Molecular Formula | C₅D₁₀O₂ |

| Molecular Weight | 112.19 g/mol (vs. 102.13 g/mol for non-deuterated) |

| SMILES | [2H]C([2H])([2H])C(=O)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

| InChI Key | JMMWKPVZQRWMSS-LSURFNHSSA-N |

Physicochemical Properties

Note: Deuterated solvents typically exhibit slightly higher densities and boiling points than their proteo-analogs due to the greater mass of deuterium and stronger intermolecular forces (dynamic isotope effect).

| Property | Value (Approximate) | Reference Standard (Proteo) |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Density | ~0.94 g/cm³ | 0.872 g/cm³ |

| Boiling Point | 88–89 °C | 88.6 °C |

| Solubility | Miscible in organic solvents; sparingly soluble in water | 2.9 g/100 mL (Water) |

| Flash Point | ~16 °C (Closed Cup) | 16.7 °C |

Part 2: Synthesis & Manufacturing Methodology

The synthesis of this compound follows a classic Fischer Esterification pathway, strictly utilizing deuterated precursors to ensure >99 atom% D enrichment.

Reaction Mechanism

The process involves the acid-catalyzed condensation of Acetic Acid-d4 and Isopropanol-d8 .[3] Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15) is employed to drive the equilibrium forward, often coupled with a Dean-Stark trap to remove the heavy water (D₂O) byproduct.

Figure 1: Acid-catalyzed Fischer esterification pathway for this compound synthesis.

Critical Quality Attribute (CQA):

-

Isotopic Purity: Must be ≥99% D. Incomplete deuteration (e.g., d9 or d8 isotopomers) results in "crosstalk" in mass spectrometry, where the signal of the internal standard overlaps with the analyte's M+ isotope peaks.

Part 3: Applications in Drug Development

LC-MS/MS Internal Standard (Bioanalysis)

In pharmacokinetic (PK) studies, this compound is used as an internal standard (IS) for the quantification of isopropyl acetate (often a residual solvent or metabolite) or structurally related esters.

-

Mechanism: As a stable isotopologue, it co-elutes with the analyte but is mass-resolved (mass shift +10 Da).

-

Advantage: It perfectly compensates for ionization suppression/enhancement and extraction variability because it experiences the exact same matrix environment as the analyte.

Figure 2: Workflow for using this compound as an Internal Standard in Bioanalysis.

NMR Spectroscopy ("Silent" Solvent)

In proton NMR (¹H-NMR), this compound is invisible.

-

Application: It allows researchers to observe the ¹H signals of a solute (e.g., a drug candidate) without interference from the solvent's alkyl protons, which would otherwise obscure the 1.0–5.0 ppm region.

-

Residual Peaks: High-purity d10 material will show only trace multiplets from residual protons (PhD) at shifts corresponding to the proteo-form (~1.2 ppm, ~2.0 ppm, ~5.0 ppm), but with significantly reduced intensity (<0.01%).

Part 4: Handling & Safety Protocols

While deuteration does not alter the fundamental toxicity profile, standard safety protocols for isopropyl acetate apply.

-

Flammability: Highly flammable liquid and vapor (Flash point ~16°C). Ground/bond container and receiving equipment.

-

Storage: Store at room temperature (or 2-8°C for long-term stability) under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption (H/D exchange).

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which can induce hydrolysis).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131668186, this compound. Retrieved from [Link]

-

ChemSrc. this compound Physicochemical Properties and MSDS. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Contextual data on solvent shifts). Retrieved from [Link]

Sources

Isotopic enrichment and purity of commercial Isopropyl Acetate-d10

Technical Whitepaper: Isotopic Enrichment and Purity Assurance of Isopropyl Acetate-d10

Executive Summary

This compound (CAS 1398065-53-6) represents a critical class of fully deuterated ester solvents and metabolic standards. Its utility in drug development—specifically in metabolic flux analysis and as a volatile NMR solvent—relies entirely on two parameters: Isotopic Enrichment (typically >99 atom % D) and Chemical Purity (>99%).

This guide moves beyond basic specification sheets to detail the causality of impurity formation and the rigor required for validation. We present a self-validating analytical workflow combining quantitative NMR (qNMR) and GC-MS to ensure that the solvent acts as a silent background in spectroscopic applications and a precise internal standard in mass spectrometry.

Chemical Identity & Critical Specifications

This compound is the fully deuterated analog of isopropyl acetate. Unlike its protonated counterpart, every hydrogen position is substituted with deuterium (

| Parameter | Specification | Notes |

| Chemical Name | This compound | Synonyms: Acetic acid-d4 isopropyl-d7 ester |

| CAS Number | 1398065-53-6 | Unique identifier for the d10 isotopologue |

| Formula | Fully deuterated | |

| Molecular Weight | 112.19 g/mol | vs. 102.13 g/mol for non-deuterated |

| Boiling Point | ~88.6 °C | Similar to protonated form; volatile |

| Isotopic Enrichment | Critical for "silent" NMR background | |

| Chemical Purity | Absence of alcohols/acids is critical |

Synthesis & Impurity Profiling: The Origin of Defects

To validate purity, one must understand the synthesis. This compound is typically synthesized via Fischer esterification of Acetic Acid-d4 and Isopropanol-d8.

Reaction:

Impurity Causality:

-

Residual Reactants: Excess Isopropanol-d8 or Acetic Acid-d4 results from incomplete conversion or poor distillation cuts.

-

Moisture (

/ -

Protonated Isotopologues (d9, d8): Introduction of atmospheric moisture (

) or use of lower-grade reagents leads to H/D exchange, creating "isotopic impurities" that appear as multiplets in

Figure 1: Synthesis & Impurity Logic Flow

Caption: Synthesis workflow highlighting the equilibrium nature of esterification and the critical points where impurities (water, residual reactants) are introduced.

Analytical Methodologies: The Self-Validating Protocol

Trustworthiness in deuterated solvents is established via a "Triangulation Strategy": GC-MS (Chemical Identity), qNMR (Isotopic Purity), and Karl Fischer (Water Content).

Protocol A: Isotopic Enrichment via H-NMR

This is the gold standard. Since the target molecule is fully deuterated, a perfect sample shows zero signal in

-

Instrument: 400 MHz (or higher) NMR.

-

Solvent:

(Chloroform-d) or neat (with external lock). -

Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable standard).

-

Key Shifts to Monitor (Residuals):

- ~1.23 ppm (Residual methyls of isopropyl group).

- ~2.02 ppm (Residual methyl of acetate group).

- ~5.00 ppm (Residual methine of isopropyl group).

Calculation:

Protocol B: Chemical Purity via GC-MS

GC-MS differentiates the d10 product from organic impurities (non-deuterated solvents) that NMR might miss if they lack protons (rare) or overlap.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier: Helium, 1.0 mL/min.

-

Temp Program: 40°C (2 min)

200°C @ 10°C/min. -

Detection: EI Source. Look for Molecular Ion (

) at m/z 112 .-

Note: Non-deuterated isopropyl acetate appears at m/z 102.

-

Acceptance Criteria: >99.0% area normalization; no peaks at m/z 102 (indicates d0 contamination).

-

Figure 2: QA/QC Decision Tree

Caption: Step-wise analytical workflow. Water removal is prioritized as it drives hydrolysis. Isotopic enrichment is the final gatekeeper.

Handling & Storage: Preventing Degradation

Deuterated esters are susceptible to H/D exchange and hydrolysis if mishandled.

-

Hygroscopicity: While less hygroscopic than DMSO, isopropyl acetate will absorb atmospheric moisture.

-

Consequence:

+ Ester

-

-

Proton Exchange: In the presence of protic acids or bases (impurities), the alpha-protons (on the acetate methyl) can exchange with atmospheric moisture, lowering isotopic enrichment over time.

-

Storage Protocol:

-

Store under inert gas (Argon/Nitrogen).

-

Keep refrigerated (2-8°C) to slow hydrolysis rates.

-

Use septum-sealed vials to minimize air exposure.

-

Applications in R&D

A. Metabolic Flux Analysis (MFA):

this compound serves as a stable isotope tracer. Its distinct mass (+10 Da) allows researchers to track the acetyl moiety (

B. NMR Solvency: While Chloroform-d is standard, this compound is used when:

-

The analyte is an ester or lipid that requires a non-polar, aprotic environment but has peak overlap with

or Benzene-d6. -

Chiral Resolution: It is occasionally used as a co-solvent in chiral NMR studies to induce subtle shift differences in enantiomers.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 131668186, this compound. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Process Research & Development. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Retrieved from [Link]

Safety, handling, and storage guidelines for Isopropyl Acetate-d10

Title: Precision Handling and Integrity Management of Isopropyl Acetate-d10: A Technical Guide for Analytical Applications

Executive Summary this compound (CAS: 1398065-53-6) is a high-purity, isotopically labeled solvent primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic isotope effect studies. While it shares the fundamental flammability and toxicity profiles of its non-deuterated analog, its application in trace analysis demands a far more rigorous handling protocol. This guide synthesizes standard safety compliance with the "clean-technique" requirements necessary to maintain isotopic enrichment (>99 atom % D) and spectral baseline integrity.

Physicochemical & Isotopic Profile

Understanding the physical shift between the proteo- and deutero-forms is critical for experimental design, particularly in calculating molarity and solvent suppression parameters.

Table 1: Comparative Physicochemical Properties

| Property | Isopropyl Acetate (Proteo) | This compound (Deutero) | Operational Implication |

| CAS Number | 108-21-4 | 1398065-53-6 | Use specific CAS for inventory tracking. |

| Molecular Weight | 102.13 g/mol | 112.19 g/mol | Adjust gravimetric calculations for internal standards. |

| Boiling Point | 88.6 °C | ~88.6 ± 8.0 °C | Volatility requires cold storage to prevent isotopic fractionation via evaporation. |

| Flash Point | 1.7 °C (Closed Cup) | ~16.7 °C | High Flammability Risk. Ground all transfer equipment. |

| Density (25°C) | 0.872 g/mL | ~0.9 ± 0.1 g/mL | Affects shimming in NMR; density gradient separation. |

| Hygroscopicity | Low | Critical (Spectral) | Even trace atmospheric moisture introduces HDO peaks (approx. 4.8 ppm), obscuring analyte signals. |

Data aggregated from PubChem [1] and ChemSrc [2].

Safety Architecture

While this compound is often handled in small volumes (0.5 – 1.0 mL), its hazards are non-trivial. The deuteration does not mitigate the biological or physical hazards of the parent ester.

Flammability & Static Discharge

This compound is a Class IB Flammable Liquid .

-

Hazard: Vapors are heavier than air (Vapor Density ~3.[1][2]5) and can travel to ignition sources.[1]

-

Control: All transfers >50 mL must occur in a fume hood with grounded glassware. For NMR tube filling, static discharge is less of a fire risk but can cause sample scattering; use anti-static guns if working in low humidity.

Toxicology

-

Target Organs: Central Nervous System (narcotic effects), Eyes, Skin.

-

Symptoms: Drowsiness, dizziness, and severe eye irritation (Category 2A).

-

PPE Standard:

-

Eyes: Chemical splash goggles (safety glasses are insufficient for splash risks during syringe transfers).

-

Gloves: PVA (Polyvinyl alcohol) or laminate film (Silver Shield). Note: Nitrile rubber offers only short-term splash protection due to permeation; change immediately upon contact [3].

-

Strategic Handling: The "Zero-Water" Protocol

For researchers, the primary "safety" concern extends to data safety. Isotopic dilution caused by atmospheric moisture exchange is the leading cause of failed NMR experiments using deuterated esters.

The Causality of Contamination

Isopropyl acetate is an ester.[3] In the presence of water and trace acid/base (often found on unwashed glassware), it can hydrolyze to Isopropanol-d7 and Acetic Acid-d3. This not only ruins the solvent purity but introduces two new sets of interfering peaks into your spectrum.

Workflow: Moisture-Exclusion NMR Preparation

The following workflow utilizes a "Positive Pressure" technique to ensure the solvent never contacts ambient atmosphere.

Figure 1: Inert-atmosphere transfer protocol to prevent hydrolysis and H-D exchange.

Protocol Steps:

-

Equilibration: Allow the refrigerated solvent ampoule/bottle to reach room temperature in a desiccator before opening. Opening a cold bottle condenses atmospheric water immediately.

-

Syringe Selection: Use a glass gastight syringe with a PTFE-tipped plunger. Avoid standard plastic syringes as the ester can leach plasticizers (phthalates), appearing as impurity peaks at 7.5–7.7 ppm and 4.0–4.2 ppm.

-

Septum Piercing: If using a multi-use bottle (e.g., Sure/Seal™), never remove the cap. Pierce the septum with a nitrogen-flushed needle to equalize pressure before withdrawing liquid [4].

Storage & Integrity Management

Proper storage extends the shelf-life of this compound from months to years.

Storage Logic Matrix

Store based on frequency of use to balance convenience with isotopic preservation.

Figure 2: Storage decision matrix based on usage frequency to minimize hydrolysis risks.

The "Headspace" Rule

As solvent is consumed, the headspace (air gap) in the bottle increases. This volume contains moisture that will partition into the remaining solvent.

-

Recommendation: Once a 50 mL bottle is <50% full, transfer the remainder into smaller, oven-dried amber vials with PTFE-lined caps to reduce headspace exposure.

-

Molecular Sieves: Adding 3Å or 4Å molecular sieves is NOT recommended for this compound without validation. Sieves can sometimes catalyze ester hydrolysis or leach dust that affects magnetic field homogeneity (shimming) [5].

Emergency Protocols

Spills (Value vs. Safety)

-

Minor Spill (<5 mL):

-

Action: Absorb with a spill pad. Allow to evaporate in the fume hood.

-

Note: Do not use paper towels if you plan to attempt recovery (rarely feasible).

-

-

Major Spill (>50 mL):

Fire

-

Extinguishing Media: Alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO2).[1]

-

Warning: Do not use a solid water stream; it may scatter the burning liquid (specific gravity < 1.0, it floats on water).

References

-

National Center for Biotechnology Information. (2025).[6][7] PubChem Compound Summary for CID 131668186, this compound. Retrieved from [Link]

-

ChemSrc. (2025). This compound MSDS and Properties. Retrieved from [Link]

-

New Jersey Department of Health. (2017).[4][5] Hazardous Substance Fact Sheet: Isopropyl Acetate. Retrieved from [Link]

Sources

- 1. Isopropyl Acetate MSDS/SDS | Supplier & Distributor [wanwei-pva.com]

- 2. ISOPROPYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Isopropyl acetate - Wikipedia [en.wikipedia.org]

- 4. chemos.de [chemos.de]

- 5. cometchemical.com [cometchemical.com]

- 6. 6525fc8e.delivery.rocketcdn.me [6525fc8e.delivery.rocketcdn.me]

- 7. echemi.com [echemi.com]

Analysis of the Isopropyl Acetate-d10 Material Safety Data Sheet: A Guide to Safe Handling and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Label - Understanding Deuterated Solvents in Research

In the landscape of modern drug discovery and development, isotopically labeled compounds are indispensable tools. Isopropyl Acetate-d10 (CAS 1398065-53-6), a deuterated isotopologue of Isopropyl Acetate, serves critical functions, primarily as an internal standard in quantitative mass spectrometry-based assays and as a solvent in specific nuclear magnetic resonance (NMR) studies.[1][2] While its utility is clear, a comprehensive understanding of its safety profile is paramount for the researchers and scientists who handle it.

This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS), or more currently, the Safety Data Sheet (SDS), for this compound. We will move beyond a simple recitation of hazard codes to a functional, field-proven understanding of the material's properties and the causality behind safe handling protocols. Since detailed, peer-reviewed safety data for many deuterated compounds is sparse, this analysis is built upon the well-documented profile of its parent compound, Isopropyl Acetate, and the fundamental principles of isotopic labeling. The core chemical reactivity, flammability, and biological interactions governing the safety profile are dictated by the acetate ester structure, which remains unchanged by deuteration.

Section 1: A Tale of Two Isotopologues: Physicochemical Properties

The primary difference between Isopropyl Acetate and its d10 analogue is the substitution of ten hydrogen atoms with deuterium. This substitution results in a predictable increase in molecular weight but has a negligible effect on the bulk physicochemical properties that dictate macroscopic hazards like flammability and vapor pressure.

Table 1: Comparative Physicochemical Data

| Property | Isopropyl Acetate (IPA) | This compound | Rationale for Similarity/Difference |

|---|---|---|---|

| CAS Number | 108-21-4[3] | 1398065-53-6[4] | Unique identifier for each distinct chemical substance. |

| Molecular Formula | C₅H₁₀O₂[3] | C₅D₁₀O₂[4] | Deuterium (D) replaces protium (H). |

| Molecular Weight | 102.13 g/mol [5] | 112.19 g/mol [4] | Increased mass due to 10 neutrons in the deuterium nuclei. |

| Appearance | Clear, colorless liquid with a fruity odor.[3][6] | Clear, colorless liquid. | Isotopic substitution does not affect visible light absorption or basic odor profile. |

| Boiling Point | 89 °C (192 °F)[7] | ~88.6 °C[8] | Minimal change; intermolecular forces are largely unaffected. |

| Flash Point | 2 °C (36 °F)[6] | ~16.7 °C[8] | Flammability is a function of the organic molecule's structure, not isotopic content. |

| Vapor Pressure | 42 mmHg at 20 °C[7] | ~60.7 mmHg at 25 °C[8] | Minor differences may exist, but both are volatile organic compounds. |

| Solubility in Water | Slightly soluble (~3 g/100 mL at 20 °C).[7] | Expected to be slightly soluble. | Polarity and hydrogen bonding potential are nearly identical. |

Section 2: GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The hazards associated with this compound are directly inherited from its non-deuterated counterpart.

Table 2: GHS Classification for Isopropyl Acetate

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[9][10] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[9][10] |

Expert Analysis of Hazards:

-

H225 - Highly Flammable Liquid and Vapour: This is the most acute physical hazard. Isopropyl acetate has a low flash point of 2°C (36°F), meaning it can form an ignitable mixture with air at standard room temperature.[6][9] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[3][11] The causality is the volatile, organic nature of the ester, which readily evaporates and combusts.

-

H319 - Causes Serious Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.[5][12] This is due to the solvent's ability to dehydrate and disrupt the sensitive mucous membranes of the eye.

-

H336 - May Cause Drowsiness or Dizziness: As a volatile organic compound, inhalation of vapors is a primary route of exposure.[13] High concentrations can depress the central nervous system (CNS), leading to symptoms like headache, drowsiness, and lack of coordination.[12] This is a common characteristic of many organic solvents.

-

EUH066 - Repeated Exposure May Cause Skin Dryness or Cracking: While not classified as a primary skin irritant, prolonged or repeated contact can defat the skin by dissolving natural oils, leading to dermatitis.[5][14]

Section 3: Exposure Controls and Safe Handling Protocol

A self-validating safety protocol relies on a multi-layered approach, often called the "Hierarchy of Controls." This ensures that if one layer fails, others are in place to protect the researcher.

Step-by-Step Safe Handling Protocol:

-

Preparation and Engineering Controls:

-

Verification: Before handling, confirm the integrity of the container.

-

Work Area: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to control vapor inhalation.[10]

-

Ignition Source Removal: Ensure the work area is completely free of ignition sources: open flames, hot plates, and spark-producing equipment.[9][14] Use only explosion-proof equipment where necessary.[10]

-

Grounding: Ground and bond containers and receiving equipment during transfers of significant volumes to prevent the buildup of static electricity, a potential ignition source.[10][14]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. A face shield should be worn in conjunction with goggles if there is a significant splash risk.[12]

-

Hand Protection: Wear solvent-resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination. Consult a glove manufacturer's compatibility chart for specific breakthrough times.

-

Body Protection: A standard laboratory coat is required. Ensure it is flame-retardant if handling large quantities.

-

-

Post-Handling:

Section 4: Emergency and First-Aid Procedures

Rapid and correct response during an emergency is critical. The following procedures are derived from standard practices for handling volatile organic solvents.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

-

Spill Response: Evacuate the area and eliminate all ignition sources. Ventilate the area. For small spills, absorb with a non-combustible material like sand or earth. For large spills, dike the area to prevent spreading.[11] Use non-sparking tools for cleanup.[11]

// Actions node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_act [label="Move to Fresh Air"]; D_act [label="Flush with Water \n (15 min)"]; E_act [label="Rinse Mouth \n Do NOT Induce Vomiting"]; F_act [label="Evacuate & Control \n Ignition Sources"];

// Outcome node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Seek Immediate \n Medical Attention"];

// Connections A -> B; B -> {C, D, E, F} [label="Identify Exposure"]; C -> C_act; D -> D_act; E -> E_act; F -> F_act; {C_act, D_act, E_act} -> G; } केंद Caption: Emergency response decision tree for exposures.

Section 5: Application in Drug Development & Research

Understanding why a substance is used provides crucial context for its handling. For drug development professionals, this compound is not just a solvent; it is a precision tool.

-

Internal Standard for Bioanalysis: In pharmacokinetic (PK) and pharmacodynamic (PD) studies, researchers must accurately quantify the concentration of a drug candidate in biological matrices like plasma or tissue. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this. An internal standard (IS) is added at a known concentration to every sample. The IS must be chemically similar to the analyte (the drug) but have a different mass. This compound is an ideal IS for assays quantifying non-deuterated Isopropyl Acetate or other small volatile esters. The 10-Dalton mass shift ensures its signal is clearly resolved from the analyte in the mass spectrometer, while its nearly identical chemical behavior ensures it experiences similar extraction efficiency and ionization response, correcting for experimental variability.

Section 6: Storage, Incompatibilities, and Disposal

Proper storage and disposal are final, critical steps in the chemical lifecycle that ensure long-term safety.

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[10][14] Keep containers tightly closed to prevent vapor escape and protect from sunlight.[9]

-

Incompatibilities: Isopropyl Acetate is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (e.g., sulfuric acid), and strong bases (e.g., sodium hydroxide).[5][12] Contact with these materials can cause violent reactions. It may also attack some forms of plastic.[7]

-

Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste. Follow all federal, state, and local regulations. Do not dispose of it down the drain.[16]

Conclusion

The safety profile of this compound is fundamentally governed by the well-understood hazards of its parent compound, Isopropyl Acetate. Its high flammability and potential to cause eye irritation and CNS depression are the primary concerns. For the research and drug development professional, a thorough understanding of these hazards, translated into robust handling protocols centered on engineering controls and appropriate PPE, is non-negotiable. By integrating this safety-conscious mindset with an appreciation for its application as a precise analytical tool, scientists can harness the benefits of this compound while ensuring a safe and compliant laboratory environment.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isopropyl Acetate. NJ.gov. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7915, Isopropyl acetate. PubChem. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropyl acetate. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Isopropyl acetate - NIOSH Pocket Guide to Chemical Hazards. CDC. Retrieved from [Link]

-

CK Special Gases Ltd. (2015). Safety Data Sheet: Deuterium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131668186, this compound. PubChem. Retrieved from [Link]

-

Shanghai Topfine Chemical Co., Ltd. (n.d.). What Are the Uses of Isopropyl Acetate?. Retrieved from [Link]

-

ChemSrc. (2025). This compound CAS#:1398065-53-6. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

University of Connecticut. (n.d.). HAZARDS OF SOLVENTS. T2center.uconn.edu. Retrieved from [Link]

-

Tradeasia International. (n.d.). ISOPROPYL ACETATE. Retrieved from [Link]

Sources

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. chromservis.eu [chromservis.eu]

- 3. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1398065-53-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Isopropyl acetate [cdc.gov]

- 7. Isopropyl acetate - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS#:1398065-53-6 | Chemsrc [chemsrc.com]

- 9. chemos.de [chemos.de]

- 10. geneseo.edu [geneseo.edu]

- 11. ISOPROPYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nj.gov [nj.gov]

- 13. cti.uconn.edu [cti.uconn.edu]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Advanced Protocol: Isopropyl Acetate-d10 in GC-MS and LC-MS Applications

This guide serves as a definitive technical resource for the application of Isopropyl Acetate-d10 (CAS: 1398065-53-6) in high-precision analytical chemistry. It moves beyond basic product descriptions to provide actionable, field-validated protocols for pharmaceutical quality control and bioanalytical research.

Content Type: Technical Application Note & Protocol Guide

Target Analyte: Isopropyl Acetate (Acetic acid, 1-methylethyl ester)

Internal Standard: this compound (

Introduction: The Strategic Role of Deuterated Standards

In modern mass spectrometry, This compound is the "Gold Standard" internal reference for quantifying isopropyl acetate. Unlike structural analogs (e.g., n-propyl acetate), the d10-isotopologue exhibits identical extraction recovery, chromatographic retention, and ionization efficiency to the target analyte, yet remains spectrally distinct due to a mass shift of +10 Da.

Key Physicochemical Properties

| Property | Isopropyl Acetate (Unlabeled) | This compound (Labeled) | Analytical Significance |

| Formula | fully deuterated for max mass shift | ||

| MW | 102.13 g/mol | ~112.19 g/mol | +10 Da shift prevents signal overlap |

| Boiling Point | 89 °C | ~88-89 °C | Co-elution ensures identical matrix effects |

| Base Peak (EI) | m/z 43 ( | m/z 46 ( | Critical for SIM mode selectivity |

Core Application: Residual Solvent Analysis (USP <467> Adaptation)

While USP <467> traditionally relies on FID for limit testing, modern pharmaceutical labs utilize GC-MS for definitive identification and quantitation of Class 3 solvents like isopropyl acetate. The d10 standard is essential for correcting the high variability inherent in headspace sampling.

Protocol A: Headspace GC-MS for Pharmaceutical Impurities

Objective: Quantify trace isopropyl acetate in drug substances using Isotope Dilution Mass Spectrometry (IDMS).

1. Standard Preparation

-

Internal Standard Stock (ISTD): Dissolve this compound in DMSO to a concentration of 1,000 µg/mL.

-

Calibration Standards: Prepare a 6-point curve of Isopropyl Acetate (unlabeled) in DMSO (range: 1–500 µg/mL).

-

Spiking: Add 10 µL of ISTD Stock to every 1 mL of sample/standard solution (Final ISTD conc: 10 µg/mL).

2. Sample Preparation

-

Weigh 100 mg of drug substance into a 20 mL headspace vial.

-

Add 1 mL of DMSO (containing the ISTD spike).

-

Seal immediately with a PTFE/silicone septum and crimp cap.

3. Instrumental Parameters (Agilent/Shimadzu/Thermo configurations)

| Parameter | Setting | Rationale |

| Inlet | Split (10:1), 200°C | Prevents column overload from DMSO |

| Column | DB-624 or ZB-624 (30m x 0.25mm x 1.4µm) | Optimized for volatile separation |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains resolution |

| Oven | 40°C (hold 3 min) → 10°C/min → 220°C | Separates isopropyl acetate from other Class 3 solvents |

| Headspace | Incubation: 80°C for 20 min | Ensures liquid-vapor equilibrium |

| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity |

4. MS Detection Strategy (SIM)

| Analyte | Target Ion (Quant) | Qualifier Ions | Dwell Time |

| Isopropyl Acetate (d0) | m/z 43 | 61, 87, 102 | 50 ms |

| This compound | m/z 46 | 64, 94, 112 | 50 ms |

Technical Insight: The base peak for acetates is the acylium ion. For the d0 analyte, this is

(m/z 43). For the d10 standard, this shifts to(m/z 46). Monitoring these specific ions eliminates crosstalk.

Workflow Visualization: Headspace-GC-MS Logic

Figure 1: Step-by-step workflow for Residual Solvent Analysis using Headspace GC-MS with Deuterated Internal Standard.

Secondary Application: Bioanalytical Toxicology (SPME-GC-MS)

In forensic toxicology or metabolic studies, isopropyl acetate may be analyzed in blood or urine. The d10 standard is crucial here to compensate for the "salting out" effect and variable protein binding in biological matrices.

Protocol B: SPME Extraction from Biological Fluids

Objective: Trace level detection of isopropyl acetate in plasma/urine.

-

Fiber Selection: Use a Carboxen/PDMS fiber (85 µm). This bipolar fiber is ideal for low molecular weight volatiles (MW < 150).

-

Sample Prep:

-

2 mL Urine/Plasma + 0.5 g NaCl (to enhance volatility via salting out).

-

Add 20 µL this compound solution (50 µg/mL).

-

-

Extraction:

-

Incubate at 40°C for 10 min.

-

Expose SPME fiber to headspace for 20 min (agitation at 250 rpm).

-

-

Desorption:

-

Insert fiber into GC inlet (250°C) for 2 minutes (splitless mode).

-

Scientific Rationale: Why d10?

The "Carrier Effect" and Co-Elution

In chromatography, active sites on the column liner or stationary phase can irreversibly adsorb trace analytes, leading to poor peak shape and non-linear calibration.

-

Mechanism: Because this compound is chemically identical to the analyte, it acts as a "carrier." It occupies these active sites, ensuring the unlabeled analyte passes through to the detector efficiently.

-

Correction: Any loss of analyte during extraction or injection is mirrored by the d10 standard. The ratio

remains constant, yielding highly accurate data (

Isotopic Purity Considerations

High isotopic purity (>98-99% D) is required to prevent "cross-contribution."

-

If the d10 standard contains significant d0 (unlabeled) impurities, it will create a false positive signal for the analyte.

-

Verification: Always run a "Blank + ISTD" sample. No peak should be observed at m/z 43 at the retention time of isopropyl acetate.

References

-

Sigma-Aldrich. this compound Product Analysis & Properties. Retrieved from

-

United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131668186, this compound. Retrieved from

-

BenchChem. The Keystone of Quantitative Analysis: A Technical Guide to Deuterated Internal Standards. Retrieved from

-

National Institute of Standards and Technology (NIST). Isopropyl Acetate Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Retrieved from

Precision Preparation and Validation of Isopropyl Acetate-d10 Standard Solutions

Application Note: AN-ISO-D10-V1

Abstract

This protocol defines the methodology for the gravimetric preparation, validation, and storage of Isopropyl Acetate-d10 (

Introduction: The Isotopic Advantage

Isopropyl Acetate is a Class 3 residual solvent (low toxic potential) often monitored in pharmaceutical processing. While native Isopropyl Acetate is inexpensive, its quantification in complex matrices (e.g., drug substances with overlapping volatile profiles) requires high specificity.

This compound serves as the ideal Internal Standard because:

-

Co-Elution: It possesses virtually identical chromatographic retention to the native analyte, compensating for matrix effects and injection variability in real-time.

-

Mass Shift (+10 Da): The fully deuterated structure (

) shifts the molecular ion from m/z 102 to m/z 112, allowing interference-free quantification by Mass Spectrometry (SIM mode). -

Partition Coefficient: It mimics the headspace partitioning behavior of the native solvent, normalizing variations in temperature and equilibration time.

Physicochemical Properties Comparison

| Property | Native Isopropyl Acetate | This compound | Critical Implication |

| Formula | +10 Mass Units for MS separation | ||

| MW ( g/mol ) | 102.13 | ~112.19 | Must use molar correction if converting units |

| Boiling Point | 89 °C | ~88-89 °C | High volatility; risk of evaporative loss |

| Density (20°C) | 0.872 g/mL | ~0.90 g/mL | Do not assume equal density; use gravimetric prep |

| Flash Point | 16.7 °C | ~16.7 °C | Highly Flammable; store in flammables cabinet |

| Hygroscopicity | Low | Moderate (D-H exchange) | Moisture can degrade isotopic purity |

Materials and Equipment

-

Reference Material: this compound (Isotopic Enrichment

99 atom % D), stored at room temperature (or refrigerated if specified by CoA). -

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA), HPLC/Headspace Grade.

-

Note: DMSO is preferred for USP <467> applications due to its high boiling point and ability to dissolve diverse drug matrices.

-

-

Balance: Analytical balance readable to 0.01 mg (5-place).

-

Glassware: Class A Volumetric Flasks (Amber glass recommended to reduce light degradation), gas-tight syringes.

-

Storage: 2 mL Amber borosilicate vials with PTFE-lined screw caps.

Core Protocol: Gravimetric Preparation

Principle: Volumetric preparation of volatile solvents is prone to error due to thermal expansion and evaporation. This protocol uses Gravimetric (Weight-by-Weight) preparation for the primary stock to ensure <0.5% uncertainty.

Workflow Diagram

The following logic flow ensures the integrity of the standard from ampoule to vial.

Figure 1: Step-by-step workflow for the precision preparation of deuterated standard stocks.

Step-by-Step Procedure

Step 1: Environmental Equilibration

-

Remove the this compound ampoule from storage.

-

Allow it to equilibrate to room temperature (20–25°C) for 30 minutes.

-

Why? Opening a cold ampoule causes condensation of atmospheric moisture, which introduces

and accelerates H-D exchange.

-

Step 2: Primary Stock Preparation (Target: 10,000 ppm)

-

Place a clean, dry 10 mL Class A Volumetric Flask on the analytical balance.

-

Add approximately 5 mL of DMSO (Diluent) to the flask.

-

Tare the balance (Set to 0.0000 g).

-

Using a gas-tight syringe, withdraw ~115 µL of this compound.

-

Inject the liquid directly into the DMSO (submerged tip technique) to prevent evaporation.

-

Record the exact mass (

) to 0.1 mg precision.-

Target Mass: ~100 mg.[1]

-

-

Dilute to volume with DMSO. Invert 10 times to mix.

Step 3: Calculation

Calculate the true concentration (

Example:

-

Mass weighed: 102.40 mg

-

Chemical Purity: 99.5% (0.995)

Step 4: Working Standard (ISTD Spiking Solution)

For USP <467> Headspace analysis, a typical spiking concentration is 500 ppm.

-

Transfer 5.0 mL of Primary Stock to a 100 mL flask.

-

Dilute to volume with DMSO.

-

Final Conc: ~500 ppm (

).

Validation: The Self-Validating System

Do not assume the preparation is perfect. Validate using GC-MS .

A. Isotopic Purity Check (H-D Exchange)

Inject the standard in SIM mode monitoring m/z 102 (Native) and m/z 112 (d10).

-

Acceptance Criteria: The abundance of m/z 102 must be < 0.5% of the m/z 112 peak.

-

Failure Mode: If m/z 102 is elevated, the standard has undergone H-D exchange (likely due to wet DMSO or atmospheric moisture) and must be discarded.

B. Concentration Verification (Check Standard)

Prepare a second, independent stock solution using a different lot of d10 (if available) or a native Isopropyl Acetate standard.

-

Analyze both standards.

-

Calculate the Response Factor (RF).

-

Acceptance Criteria: The calculated concentration must agree within ±5% of the theoretical gravimetric value.

Storage and Stability

Deuterated esters are susceptible to hydrolysis and isotopic dilution.

-

Container: Aliquot the stock into 2 mL amber vials. Fill to the neck to minimize headspace (reduces evaporative loss).

-

Cap: Use Red PTFE/Silicone septum caps. Avoid polyethylene (PE) caps which are permeable to acetates.

-

Temperature: Store at 4°C or -20°C.

-

Shelf Life:

-

Ampoule (Sealed): See Manufacturer Expiry (typically 3-5 years).

-

Stock Solution (DMSO): 1 Month (if refrigerated).

-

Working Solution: Prepare fresh weekly.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Shift in Retention Time | Column degradation or carrier gas leak. | Trim column; check flows. d10 should elute <0.1 min from native. |

| High "Native" Signal (m/z 102) | H-D Exchange or Contamination. | Check DMSO water content (must be <0.05%). Use fresh ampoule. |

| Non-Linear Response | Saturation of MS detector. | Dilute sample; ensure concentration is within dynamic range. |

| Variable Response Factors | Inconsistent Headspace Equilibration. | Ensure ISTD is added before heating. Check vial crimp tightness. |

References

-

USP-NF. (2023). General Chapter <467> Residual Solvents. United States Pharmacopeia.[1][2]

-

Cambridge Isotope Laboratories. (2025). This compound Product & Safety Data.[3] CIL Isotope Standards.[4]

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine.

-

FDA. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents.[1] International Council for Harmonisation (ICH).

-

Sigma-Aldrich. (2023). Technical Bulletin: Handling of Deuterated Solvents. Merck KGaA.

Sources

Isopropyl Acetate-d10 as a deuterated solvent for NMR spectroscopy

High-Performance Deuterated Solvent for Green Chemistry & Process Alignment

Abstract

Isopropyl Acetate-d10 (

Introduction: The Strategic Shift to this compound

The "Process-Alike" Analytical Gap

In drug development, a disconnect often exists between process chemistry (synthesis) and analytical chemistry (characterization). Process chemists increasingly favor Isopropyl Acetate (IPAc) over Ethyl Acetate or Dichloromethane due to its higher boiling point, lower hygroscopicity, and better safety profile.

-

The Problem: Analyzing an IPAc-synthesized intermediate in

or DMSO- -

The Solution: Using this compound allows for direct translation of process conditions to the NMR tube, ensuring that the solution state observed in the spectrometer mirrors the reactor environment.

Green Chemistry Alignment

Isopropyl Acetate is classified as a "recommended" solvent in many pharmaceutical solvent selection guides (e.g., GSK, Pfizer) due to its lower toxicity and non-HAP (Hazardous Air Pollutant) status compared to chlorinated alternatives.

Technical Specifications & NMR Characteristics

Physicochemical Properties

This compound retains the favorable physical handling characteristics of its non-deuterated parent, with slight isotopic mass effects.

| Property | This compound ( | Chloroform-d ( | Relevance to NMR |

| Boiling Point | ~88.6°C | 61.2°C | Reduced solvent evaporation during long acquisitions (e.g., 2D NMR). |

| Density | 0.9 ± 0.1 g/mL | 1.50 g/mL | Affects shimming; lower density requires careful sample layering if using inserts. |

| Dielectric Constant | ~6.0 (est.) | 4.81 | Moderate polarity; solubilizes a wider range of polar intermediates than |

| Hygroscopicity | Low | Low | More stable water baseline compared to DMSO- |

| Lock Signal | 10 Deuterons | 1 Deuteron | Superior Lock Stability: High deuterium density provides a robust lock signal. |

NMR Chemical Shift References

When using this compound, residual solvent signals (from incomplete deuteration) and water peaks must be identified to avoid misassignment.

Table 1: Residual Solvent Peaks in this compound

Note: Values are referenced to TMS (

| Nucleus | Signal Assignment | Chemical Shift ( | Multiplicity | Coupling ( |

| Isopropyl Methyls ( | 1.20 | Doublet | ~6.3 Hz | |

| Acetate Methyl ( | 1.98 | Singlet | - | |

| Methine Proton ( | 4.95 | Septet | ~6.3 Hz | |

| Water ( | ~2.0 - 2.5 * | Broad Singlet | (Concentration dependent) | |

| Isopropyl Methyls | 21.8 | Septet | ||

| Acetate Methyl | 20.8 | Septet | ||

| Methine Carbon | 68.5 | Septet | ||

| Carbonyl Carbon | 170.2 | Singlet (Broad) | - |

> Critical Note on Water: The chemical shift of trace water in Isopropyl Acetate is highly sensitive to temperature and solute concentration. It typically appears near the Acetate methyl peak (1.98 ppm), potentially causing overlap. Heating the sample to 40°C can shift the water peak downfield to resolve this.

Decision Framework: When to Use this compound

The following logic flow helps researchers determine if this compound is the optimal solvent for their specific experiment.

Figure 1: Decision tree for selecting this compound based on solubility, process alignment, and spectral resolution needs.

Experimental Protocol: Sample Preparation & Acquisition

Materials Required

-

Solvent: this compound (

99 atom % D). -

Internal Standard: Tetramethylsilane (TMS) (0.03% v/v) or residual solvent referencing.

-

NMR Tubes: High-precision 5mm tubes (Wilmad 528-PP or equivalent).

-

Filtration: PTFE syringe filter (0.45

m) – Do not use Nylon (dissolves in esters).

Step-by-Step Methodology

Step 1: Solute Weighing & Calculation

Weigh 5–20 mg of the target compound.

-

Why: Isopropyl Acetate has a lower density (0.87 g/mL) than

. Ensure the molar concentration is sufficient (typically 10-50 mM) for adequate signal-to-noise ratio (SNR).

Step 2: Solvent Addition

Add 0.6 mL of this compound.

-

Caution: Isopropyl Acetate is volatile.[1] Cap the tube immediately after addition to prevent concentration changes or moisture ingress.

Step 3: Homogenization

Vortex for 30 seconds.

-

Visual Check: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing or density gradients.

Step 4: Instrument Setup (Lock & Shim)

-

Insert Sample: Set depth gauge accurately.

-

Lock: Select "Isopropyl Acetate" from the spectrometer's solvent library.

-

Note: If "Isopropyl Acetate" is not in the library, lock on Acetone-d6 (similar chemical shift for deuterium lock) or manually adjust the field frequency (

) until the lock signal is found.

-

-

Shim: Perform automated gradient shimming (TopShim/GradShim).

-

Optimization: Due to the high number of deuterons (10 per molecule), the lock signal will be very strong. You may need to attenuate the lock power by 5-10 dB compared to

to avoid saturation.

-

Step 5: Acquisition Parameters

-

Pulse Sequence: Standard 1D Proton (

or equivalent). -

Relaxation Delay (

): Set to-

Reasoning: The methyl protons of the solvent can relax slowly. A longer delay ensures accurate integration of solute peaks relative to solvent residuals.

-

-

Scans: 16–64 scans are usually sufficient for >5 mg samples.

Troubleshooting & Storage

Common Artifacts

-

Water Overlap: As noted, water appears near 2.0 ppm.

-

Fix: Add 10

L of

-

-

Hydrolysis: Isopropyl Acetate can hydrolyze to Acetic Acid and Isopropanol in the presence of strong acids or bases.

-

Detection: Look for new peaks at 2.10 ppm (Acetic Acid) and 4.0 ppm (Isopropanol methine).

-

Prevention: Store solvent over molecular sieves (3Å or 4Å) to keep it dry and minimize hydrolysis.

-

Storage Protocol

-

Temperature: Store at room temperature (20-25°C). Refrigeration is not strictly necessary and can induce condensation upon opening.

-

Container: Amber glass with PTFE-lined caps.

-

Shelf Life: 2 years if sealed; 6 months after opening (due to potential moisture uptake).

References

-

Babij, N. R., et al. (2016).[2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.

-

Fulmer, G. R., et al. (2010).[2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Henderson, R. K., et al. (2011). "Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection Starting at Medicinal Chemistry." Green Chemistry, 13, 854-862.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131668186, this compound.

Sources

Application Note: Bio-Analytical Quantitation of Isopropyl Acetate using Isopropyl Acetate-d10 (IDMS)

Abstract

This guide details the sample preparation and analytical workflow for the quantitation of Isopropyl Acetate in biological matrices using Isopropyl Acetate-d10 (IPAc-d10) as a stable isotope-labeled internal standard. While Isopropyl Acetate is a common Class 3 residual solvent in pharmaceutical manufacturing, its analysis in biological fluids (toxicology/occupational exposure) presents unique challenges due to enzymatic instability and high volatility . This protocol leverages Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects and extraction variability, ensuring high precision and accuracy.

Scientific Rationale & Mechanism

The Role of this compound

In gas chromatography-mass spectrometry (GC-MS), matrix effects—such as the "salting out" variability in urine vs. plasma—can significantly alter the partition coefficient (

Mechanism of Correction:

The "Esterase Trap" (Critical Control Point)

The most significant failure mode in acetate ester analysis is enzymatic hydrolysis . Plasma contains abundant carboxylesterases (CES1/CES2) that rapidly convert Isopropyl Acetate into Isopropanol and Acetic Acid.

-

Risk: False negatives (loss of analyte) and false positives for Isopropanol.

-

Solution: Immediate enzymatic inhibition upon sample collection is mandatory.

Workflow Logic Diagram

Figure 1: Analytical workflow emphasizing the critical inhibition step to prevent analyte degradation.

Pre-Analytical Protocols

Reagents & Standards

-

Analyte: Isopropyl Acetate (≥99.5%).[1]

-

Internal Standard: this compound (≥98 atom % D).

-

Inhibitor Cocktail: Sodium Fluoride (NaF) and Potassium Oxalate (standard "Grey Top" vacutainer additives) OR 1M HCl.

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organics.

Stock Solution Preparation

Note: Due to high volatility, all standards must be prepared in a cold room or using chilled gas-tight syringes.

| Solution Type | Concentration | Solvent | Storage | Stability |

| Stock A (Analyte) | 1.0 mg/mL | Dimethyl Sulfoxide (DMSO)* | -20°C | 1 Month |

| Stock B (IS - d10) | 1.0 mg/mL | Dimethyl Sulfoxide (DMSO) | -20°C | 3 Months |

| Working Std | Variable (10-1000 ng/mL) | Water (Organic-free) | Prepare Fresh | < 4 Hours |

*Why DMSO? DMSO has a low vapor pressure, preventing the loss of the volatile analyte during weighing and storage compared to methanol.

Protocol A: Static Headspace GC-MS (Gold Standard)

This is the preferred method for plasma and urine, compliant with principles in USP <467> but optimized for biological matrices.

Step 1: Sample Collection & Stabilization

-

Blood: Collect directly into Grey Top (Sodium Fluoride/Oxalate) tubes. The Fluoride acts as a potent esterase inhibitor. Invert gently 5 times.

-

Urine: Collect in a sterile cup and immediately adjust pH to < 4.0 using 6M HCl (approx. 10 µL per mL urine) to inhibit bacterial activity and spontaneous hydrolysis.

Step 2: Matrix Modification (The "Salting Out" Effect)

-

Pre-weigh 1.5 g of NaCl into a 20 mL headspace vial.

-

Add 2.0 mL of biological sample (Plasma or Urine) to the vial.

-

Scientific Insight: The saturation of the aqueous phase with NaCl decreases the solubility of organic volatiles (Raoult’s Law deviation), forcing the Isopropyl Acetate and IPAc-d10 into the headspace, increasing sensitivity by 2-5x.

Step 3: Internal Standard Spiking

-

Add 10 µL of the IPAc-d10 Working Solution (e.g., 10 µg/mL) through the liquid surface.

-

Immediately cap the vial with a magnetic screw cap (PTFE/Silicone septum).

-

Vortex for 30 seconds to dissolve the salt and equilibrate the IS.

Step 4: Headspace Incubation

-

Equilibration Temperature: 60°C.

-

Caution: Do not exceed 80°C. Higher temperatures increase the internal pressure of water vapor, which can dilute the analyte signal and risk vial bursting.

-

-

Equilibration Time: 20 minutes with constant agitation (500 rpm).

Step 5: GC-MS Parameters[2]

| Parameter | Setting | Rationale |

| Column | DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) | "624" phase is designed for volatiles; thick film focuses low-boiling compounds. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for MS stability. |

| Oven Program | 40°C (hold 3 min) -> 10°C/min -> 120°C | Low initial temp is crucial for focusing the volatile acetate. |

| Injector | Split 10:1 @ 200°C | Prevents column overload from water vapor. |

| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity. |

SIM Ions:

-

Isopropyl Acetate: Quant Ion: 43 (Acetyl), Qual Ion: 61 , 87 .

-

This compound: Quant Ion: 46 (Acetyl-d3), Qual Ion: ~70 , ~96 (Shifted parent/fragments).

Protocol B: Liquid-Liquid Extraction (LLE) for Tissue

Used when headspace equipment is unavailable or for solid tissues (liver/kidney) where homogenization is required.

-

Homogenization: Weigh 100 mg tissue. Add 500 µL ice-cold 0.1M HCl (inhibits enzymes). Homogenize rapidly on ice.

-

IS Addition: Spike 10 µL IPAc-d10.

-

Extraction: Add 1.0 mL Methyl tert-butyl ether (MTBE) .

-

Why MTBE? It forms a clear top layer and does not co-elute with isopropyl acetate on standard columns.

-

-

Agitation: Vortex 2 mins; Centrifuge 10 mins @ 4000g (4°C).

-

Analysis: Inject 1 µL of the supernatant directly into GC-MS (Inlet temp: 180°C).

Validation & Troubleshooting

Linearity & Range

-

Target Range: 10 ng/mL – 5000 ng/mL.

-

Criterion:

using linear regression with

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Ghost" Isopropanol Peak | Hydrolysis of IPAc during prep. | Check pH of sample; ensure NaF was added; reduce equilibration temp. |

| Low Recovery of IPAc-d10 | Headspace leak. | Check crimp/screw cap tightness; replace septum. |

| Poor Peak Shape | Water condensation in column. | Increase Split ratio; ensure transfer line temp > 100°C. |

| Interfering Peaks | Septum bleed. | Use high-quality PTFE-lined septa; condition septa before use. |

References

-

USP <467> Residual Solvents. United States Pharmacopeia.[2] (Current Revision). Defines headspace parameters for Class 3 solvents. [Link]

-

Creative Bioarray. "Plasma Stability Assay." Detailed discussion on esterase activity in plasma and the necessity of inhibition. [Link]

-

Organomation. "GC-MS Sample Preparation." Overview of Nitrogen blowdown and LLE techniques for volatiles. [Link]

-

National Institutes of Health (NIH). "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry." Principles of matrix effect correction using stable isotopes. [Link]

Sources

Application Note: Isopropyl Acetate-d10 for Enhanced Quantification of Volatile Organic Compounds in Environmental Samples

An Application Note for Environmental Scientists

Abstract

The accurate quantification of volatile organic compounds (VOCs) in complex environmental matrices such as water, soil, and air is a significant analytical challenge. Matrix effects, sample preparation inconsistencies, and instrumental variability can all introduce significant errors in analytical results. This application note details the use of Isopropyl Acetate-d10 as a robust internal standard for the analysis of isopropyl acetate and other similar volatile esters by gas chromatography-mass spectrometry (GC/MS). By employing the principle of isotope dilution mass spectrometry (IDMS), this deuterated standard provides a highly accurate and reliable method for quantifying target analytes, ensuring data integrity for researchers and environmental monitoring professionals.

Introduction: The Challenge of VOC Analysis and the Isotope Dilution Solution

Isopropyl acetate is a widely used industrial solvent found in coatings, printing inks, and as a chemical intermediate.[1][2][3] Its volatility and use patterns lead to its presence in industrial emissions and at waste disposal sites, making it a relevant compound in environmental monitoring.[1] Traditional quantitative methods, such as external standard calibration, can be prone to inaccuracies because they do not account for analyte loss during sample preparation or for signal suppression/enhancement caused by the sample matrix.

The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This approach is widely recognized for its ability to deliver superior accuracy and precision.[4][5] A deuterated internal standard is a version of the target analyte where hydrogen atoms have been replaced with deuterium.[5] Because this compound is chemically and physically almost identical to its non-deuterated counterpart (the analyte), it behaves similarly during extraction, concentration, and chromatographic separation.[5] However, due to its higher mass, it is easily distinguished by a mass spectrometer.

By adding a known amount of this compound to every sample, standard, and blank at the beginning of the analytical process, it serves as a perfect proxy. Any loss of the native analyte during the workflow is mirrored by a proportional loss of the deuterated standard. Quantification is then based on the ratio of the native analyte's response to the internal standard's response, effectively nullifying errors from sample preparation and matrix effects.[6][7]

Physicochemical Properties: Isopropyl Acetate vs. This compound

| Property | Isopropyl Acetate (Native) | This compound | Rationale for Use as Standard |

| Chemical Formula | C₅H₁₀O₂ | C₅D₁₀O₂ | Identical elemental composition (except for isotopes) ensures similar chemical behavior. |

| Molecular Weight | 102.13 g/mol | ~112.19 g/mol [8] | Sufficient mass difference for clear distinction in MS without altering chromatographic behavior. |

| Boiling Point | ~88 °C[9][10] | Slightly higher than native | Co-elution or near co-elution in GC is critical for accurate ratio measurement. |

| Solubility | Sparingly soluble in water; miscible with organic solvents[9][10] | Essentially identical to native | Ensures the standard follows the analyte through extraction and concentration steps. |

Core Principle: Isotope Dilution Mass Spectrometry (IDMS) Workflow

The IDMS method is a self-validating system that ensures the reliability of each measurement. The workflow is designed to integrate the internal standard at the earliest possible stage to account for variability throughout the entire process.

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Application Protocol 1: Analysis of VOCs in Water by Purge and Trap GC/MS

This protocol is based on the principles outlined in U.S. EPA Method 8260C for the analysis of volatile organic compounds.[11]

Materials and Reagents

-

Reagents: Reagent-grade methanol, deionized water, hydrochloric acid (HCl).

-

Standards: Certified neat standards of isopropyl acetate and this compound.

-

Sample Vials: 40 mL VOA vials with PTFE-lined septa.

Preparation of Standards

-

Primary Stock Standards (in Methanol): Prepare individual stock standards of isopropyl acetate and this compound at approximately 1000 µg/mL in methanol. Store at 4°C.

-

Calibration Standard Working Solutions: From the primary stock, prepare a series of calibration standards containing isopropyl acetate at concentrations spanning the expected sample range (e.g., 1, 5, 20, 50, 100 µg/L).

-

Internal Standard (IS) Spiking Solution: Prepare a solution of this compound in methanol at a concentration that will result in a final concentration of 20 µg/L in the sample when a small volume (e.g., 5 µL) is added.

Sample Collection and Preparation

-

Collection: Collect water samples in 40 mL VOA vials, ensuring no headspace (air bubbles). Preserve to pH <2 with HCl. Store at 4°C.

-

Spiking: Allow samples to come to room temperature. Using a microliter syringe, add 5 µL of the IS Spiking Solution to a 5 mL aliquot of the sample (or directly to the purge tube). This yields a constant internal standard concentration of 20 µg/L.

-

Calibration Standards: To 5 mL of deionized water, add the appropriate volume of each calibration standard working solution and 5 µL of the IS Spiking Solution.

Purge and Trap GC/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| Purge and Trap | ||

| Sample Volume | 5 mL | Standard volume for consistency. |

| Purge Gas | Helium at 40 mL/min | Inert gas to efficiently strip volatiles from the water matrix. |

| Purge Time | 11 minutes | Ensures complete transfer of VOCs to the trap. |

| Trap Type | Tenax®/Silica Gel/CMS (e.g., #10 trap) | Multi-bed trap effectively retains a wide range of VOCs.[12] |

| Desorb Time | 0.5 - 1 minute at 190°C | Rapid thermal desorption creates a narrow injection band for sharp GC peaks. |

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 1.4 µm film (e.g., Rtx-VMS or DB-624)[12] | Provides excellent separation for a wide range of volatile compounds. |

| Oven Program | 40°C (1.5 min hold), then 16°C/min to 180°C, then 40°C/min to 220°C (4 min hold)[12] | Temperature ramp separates compounds based on their boiling points and column interactions. |

| Carrier Gas | Helium at 1.0 mL/min | Constant flow ensures reproducible retention times. |

| Mass Spectrometer | ||

| Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |

| Scan Range | 35 - 300 amu | Covers the mass range for most common VOCs and the internal standard. |

| Quantitation Ions | Isopropyl Acetate: m/z 43, 87; This compound: m/z 46, 97 | Use the most abundant, characteristic ions for quantification and confirmation to ensure specificity. |

Application Protocol 2: Analysis of VOCs in Soil & Sediment

This protocol adapts the principles of U.S. EPA Method 8260C for solid matrices, utilizing a solvent extraction step.[11]

Sample Collection and Preparation

-

Collection: Collect approximately 5-10 grams of soil in a pre-weighed VOA vial and seal immediately to prevent volatile loss. Store at 4°C.

-

Extraction and Spiking:

-

In the lab, record the weight of the soil sample.

-

Quickly add 10 mL of methanol to the vial.

-

Add 5 µL of the this compound IS Spiking Solution (a higher concentration may be needed for soil extracts).

-

Seal the vial and vortex/shake vigorously for 2 minutes to extract the VOCs into the methanol.

-

Allow the sediment to settle.

-

GC/MS Analysis

-

Take an aliquot of the methanol extract (e.g., 100 µL) and add it to 5 mL of deionized water in a purge and trap tube.

-

Analyze using the same Purge and Trap GC/MS method described in Section 3.4 .

-

Adjust calibration standards to be prepared in a methanol/water matrix to match the sample extract.

Calculation

The final concentration in the soil is calculated by accounting for the initial soil weight, the volume of methanol used for extraction, and the dilution factor when the extract is added to water.

Caption: Quantification using native and deuterated ion responses.

Conclusion and Trustworthiness

The use of this compound as an internal standard provides a self-validating system for the analysis of its native counterpart in environmental samples. This isotope dilution method corrects for variations in extraction efficiency, matrix-induced signal changes, and instrument drift, which are common sources of error in environmental laboratories.[4][6] By following the detailed protocols outlined in this note, which are grounded in established EPA methodologies, researchers and scientists can achieve highly accurate, reproducible, and defensible data. This approach embodies the principles of scientific integrity by building correction and verification directly into the analytical workflow, ensuring the highest level of confidence in the final reported concentrations.

References

-

DECOS and SCG Basis for an Occupational Standard. Isopropyl acetate - Gupea. Available at: [Link]

-

SHANGHAI TOPFINE CHEMICAL CO., LTD. What Are the Uses of Isopropyl Acetate?. Available at: [Link]

-

Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 46(23), 12957–12965. Available at: [Link]

-

Mol-Instincts. Isopropyl acetate 108-21-4 wiki. Available at: [Link]

-

Sanz, M. T., Gmehling, J., & Gonzalez, C. (2006). Semibatch Reactive Distillation for Isopropyl Acetate Synthesis. Industrial & Engineering Chemistry Research, 45(19), 6496–6502. Available at: [Link]

-

Lin, D. C. K., & Phillips, R. L. (1983). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. Journal of Testing and Evaluation, 11(6), 374-385. Available at: [Link]

-